molecular formula C5H8ClF6N B1446755 (2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride CAS No. 727732-15-2

(2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride

Cat. No.: B1446755
CAS No.: 727732-15-2
M. Wt: 231.57 g/mol
InChI Key: KESFUOWYJCRNES-UHFFFAOYSA-N
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Description

(2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride is a chemical compound with the molecular formula C5H8ClF6N. It is known for its unique properties due to the presence of trifluoromethyl groups, which impart significant electron-withdrawing effects. This compound is used primarily in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with 3,3,3-trifluoropropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product. The compound is often produced in batch reactors with continuous monitoring to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.

    Hydrolysis: The compound can hydrolyze in the presence of water, especially under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted amines, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

(2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and protein interactions.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of (2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s ability to form strong interactions with these targets, often leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethylamine: A related compound with similar properties but lacking the 3,3,3-trifluoropropyl group.

    3,3,3-Trifluoropropylamine: Another related compound that lacks the 2,2,2-trifluoroethyl group.

    Bis(2,2,2-trifluoroethyl)ether: A compound with two trifluoroethyl groups, used in different applications.

Uniqueness

(2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride is unique due to the presence of both 2,2,2-trifluoroethyl and 3,3,3-trifluoropropyl groups. This dual functionality imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

3,3,3-trifluoro-N-(2,2,2-trifluoroethyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F6N.ClH/c6-4(7,8)1-2-12-3-5(9,10)11;/h12H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESFUOWYJCRNES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCC(F)(F)F)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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